Methyl({[3-(trifluoromethyl)pyridin-2-yl]methyl})amine dihydrochloride
Description
Methyl({[3-(trifluoromethyl)pyridin-2-yl]methyl})amine dihydrochloride is a pyridine-derived amine salt with the molecular formula C₉H₁₁Cl₂F₃N₂ (calculated molecular weight: 283.1 g/mol). The compound features:
- A pyridine ring substituted with a trifluoromethyl (-CF₃) group at the 3-position.
- A methylamine group linked via a methylene bridge to the pyridine's 2-position.
- Dihydrochloride salt formation, enhancing aqueous solubility and stability for pharmaceutical applications.
Properties
IUPAC Name |
N-methyl-1-[3-(trifluoromethyl)pyridin-2-yl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2.2ClH/c1-12-5-7-6(8(9,10)11)3-2-4-13-7;;/h2-4,12H,5H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTGWKDFNWMYHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC=N1)C(F)(F)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2F3N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({[3-(trifluoromethyl)pyridin-2-yl]methyl})amine dihydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-(trifluoromethyl)pyridine, which can be obtained through various methods, including the reaction of pyridine with trifluoromethylating agents.
N-Methylation: The next step involves the introduction of the methylamine group. This can be achieved through N-methylation reactions using methylamine or its derivatives under controlled conditions.
Formation of Dihydrochloride Salt: Finally, the compound is converted into its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Steps: Including crystallization, filtration, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl({[3-(trifluoromethyl)pyridin-2-yl]methyl})amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Methyl({[3-(trifluoromethyl)pyridin-2-yl]methyl})amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl({[3-(trifluoromethyl)pyridin-2-yl]methyl})amine dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can lead to inhibition or activation of the target, resulting in various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key attributes of Methyl({[3-(trifluoromethyl)pyridin-2-yl]methyl})amine dihydrochloride with analogous compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility | Applications/Notes |
|---|---|---|---|---|---|
| Target Compound | C₉H₁₁Cl₂F₃N₂ | 283.1 | Trifluoromethyl, pyridine, methylamine | High (salt form) | Likely intermediate for kinase inhibitors; improved solubility due to HCl salt |
| Pexidartinib Hydrochloride (Turalio®) | C₂₀H₁₇ClF₃N₅O | 443.8 | Chloropyrrolopyridine, trifluoromethyl, pyridine | Moderate | FDA-approved for TGCT; targets CSF1R/kit kinases |
| 2-(5-Bromopyrimidin-2-yl)ethylamine Hydrochloride | C₈H₁₂BrClN₃ | 261.6 | Bromopyrimidine, ethylamine | Moderate | Halogenated heterocycle may enhance DNA-targeting activity |
| Adamantane Derivative | C₁₂H₂₂Cl₂N₂ | 265.2 | Adamantane, aminomethyl | Low | Rigid structure may improve CNS penetration; used in neurological agent research |
| Pyrazole Analog | C₆H₁₂Cl₂N₃ | 209.1 | Pyrazole, methylamine | Moderate | Electron-rich heterocycle; potential for diverse binding interactions |
Key Research Findings and Trends
Trifluoromethyl vs. Halogen Substitution :
- The target compound’s -CF₃ group offers metabolic stability and electron-withdrawing effects, enhancing binding affinity to hydrophobic enzyme pockets compared to bromine or chlorine in analogs like 2-(5-bromopyrimidin-2-yl)ethylamine .
- Pexidartinib’s chloropyrrolopyridine moiety adds complexity but increases selectivity for CSF1R, a therapeutic target .
Salt Form and Solubility: The dihydrochloride salt in the target compound improves aqueous solubility over non-salt analogs (e.g., adamantane derivative), which is critical for oral bioavailability .
Adamantane-based amines () exhibit rigid, three-dimensional structures that enhance blood-brain barrier penetration but reduce solubility.
Molecular Weight and Complexity: The target compound’s lower molecular weight (283.1 vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
